N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
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Overview
Description
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with a suitable alkyl halide to introduce the propyl chain. The final step involves the amidation of the propyl chain with cyclohexanecarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Albendazole: An anthelmintic drug with a similar benzimidazole core.
Mebendazole: Another anthelmintic with structural similarities.
Thiabendazole: Used as an antifungal agent.
Uniqueness
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is unique due to its specific structural modifications, which enhance its biological activity and specificity. The presence of the cyclohexanecarboxamide group and the propyl chain linked to the benzimidazole core contribute to its distinct pharmacological profile .
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H29N3O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H29N3O/c28-24(20-12-5-2-6-13-20)25-17-9-16-23-26-21-14-7-8-15-22(21)27(23)18-19-10-3-1-4-11-19/h1,3-4,7-8,10-11,14-15,20H,2,5-6,9,12-13,16-18H2,(H,25,28) |
InChI Key |
ZRGCHMVIJBAELL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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